Stereochemical Integrity: (E)-Isomer as a Procurement Specification Differentiator
N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide is supplied as the (2E)-isomer with a purity of ≥95%, as confirmed by the vendor's SMILES notation specifically designating the trans configuration . In contrast, many generic cinnamamide building blocks are sold as unspecified isomeric mixtures or as the less-bioactive (Z)-isomer. For targets where the (E)-configuration is critical for activity—a well-documented phenomenon in cinnamamide SAR—this specification reduces the risk of purchasing an inactive or confounding isomer mixture.
| Evidence Dimension | Stereochemical purity and isomer specification |
|---|---|
| Target Compound Data | (2E)-isomer; purity ≥95% |
| Comparator Or Baseline | Generic cinnamamide (unspecified E/Z mixture; typical purity ~95% but without isomer guarantee) |
| Quantified Difference | Defined (E)-isomer vs. undefined mixture; no numerical activity difference calculable due to lack of target compound bioactivity data. |
| Conditions | Product specification per vendor certificate of analysis; no biological assay available for this compound. |
Why This Matters
For procurement where stereochemistry dictates biological readout, specifying the (E)-isomer eliminates the risk of inactive (Z)-contamination, which can be critical in SAR studies or drug candidate screening.
